molecular formula C11H25N3 B7792606 [3-(2,6-Dimethylpiperazin-1-yl)propyl]dimethylamine

[3-(2,6-Dimethylpiperazin-1-yl)propyl]dimethylamine

Cat. No.: B7792606
M. Wt: 199.34 g/mol
InChI Key: ZXWHJATWPYMCGO-UHFFFAOYSA-N
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Description

[3-(2,6-Dimethylpiperazin-1-yl)propyl]dimethylamine is a tertiary amine derivative featuring a piperazine core substituted with methyl groups at the 2- and 6-positions, linked to a propyl chain terminated by a dimethylamine moiety.

Properties

IUPAC Name

3-(2,6-dimethylpiperazin-1-yl)-N,N-dimethylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25N3/c1-10-8-12-9-11(2)14(10)7-5-6-13(3)4/h10-12H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWHJATWPYMCGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(N1CCCN(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2,6-Dimethylpiperazin-1-yl)propyl]dimethylamine typically involves the reaction of 2,6-dimethylpiperazine with 3-chloropropyl dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

[3-(2,6-Dimethylpiperazin-1-yl)propyl]dimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[3-(2,6-Dimethylpiperazin-1-yl)propyl]dimethylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [3-(2,6-Dimethylpiperazin-1-yl)propyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understanding its effects at the molecular level .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The provided evidence focuses on impurities and intermediates in pharmaceutical synthesis, such as 4-Methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one (MM1146.02) and 3-Amino-2-chloro-4-methylpyridine (MM1146.04).

Table 1: Structural and Functional Comparison

Compound Name (ID) Core Structure Functional Groups Molecular Weight (g/mol) Key Applications/Properties
[3-(2,6-Dimethylpiperazin-1-yl)propyl]dimethylamine Piperazine + propylamine Tertiary amines, methyl substituents ~213.34 (calculated) Potential intermediate for drug synthesis
4-Methyl-5,11-dihydro-6H-dipyrido... (MM1146.02) Diazepinone + pyridine Ketone, fused aromatic rings 287.32 Pharmaceutical impurity; stability studies
3-Amino-2-chloro-4-methylpyridine (MM1146.04) Pyridine Amino, chloro, methyl substituents 142.59 Synthetic intermediate for APIs

Key Differences :

Core Scaffold: The target compound’s piperazine-propylamine structure contrasts with the diazepinone-pyridine fusion in MM1146.02 and the simple pyridine ring in MM1146.03. Piperazine derivatives often exhibit enhanced solubility and metabolic stability compared to polycyclic systems like diazepinones .

Functional Groups: The tertiary amines in this compound may facilitate interactions with biological targets (e.g., GPCRs), whereas MM1146.02’s ketone group could influence oxidative stability. MM1146.04’s chloro and amino groups are typical in nucleophilic substitution reactions .

Regulatory Relevance :

  • MM1146.02 and MM1146.03 are classified as impurities per EP (European Pharmacopoeia) guidelines, requiring strict control in drug manufacturing. In contrast, this compound’s status as an impurity or active component remains unspecified in the evidence .

Research Findings and Implications

  • Synthetic Utility: Piperazine derivatives like the target compound are often prioritized in drug discovery for their synthetic versatility.
  • Stability and Reactivity: MM1146.02’s diazepinone core may exhibit photodegradation risks compared to the piperazine-propylamine system, which is less prone to ring strain or oxidation .

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